molecular formula C13H16BrNO B14329985 3-(4-bromophenyl)-N-tert-butylprop-2-enamide CAS No. 105731-57-5

3-(4-bromophenyl)-N-tert-butylprop-2-enamide

Cat. No.: B14329985
CAS No.: 105731-57-5
M. Wt: 282.18 g/mol
InChI Key: CMKDAZHGIYBLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N-tert-butylprop-2-enamide is an organic compound characterized by the presence of a bromophenyl group attached to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-tert-butylprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine and a suitable prop-2-enamide precursor. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include ethanol and methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-tert-butylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-bromophenyl)-N-tert-butylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-tert-butylprop-2-enamide involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-N-tert-butylprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group with a prop-2-enamide structure allows for versatile applications in various fields .

Properties

CAS No.

105731-57-5

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

3-(4-bromophenyl)-N-tert-butylprop-2-enamide

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3,(H,15,16)

InChI Key

CMKDAZHGIYBLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.